1-ethyl-7-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-7-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c1-4-26-10-14(16(27)13-6-5-11(2)22-18(13)26)19(28)20-8-15-23-17(24-29-15)12-7-21-25(3)9-12/h5-7,9-10H,4,8H2,1-3H3,(H,20,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUSGBMSCPYMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=NC(=NO3)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-7-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide represents a novel hybrid structure combining elements from pyrazole, oxadiazole, and naphthyridine scaffolds. This compound has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Structure and Properties
The molecular formula of the compound is with a molecular weight of 353.37 g/mol. The structure features distinct pharmacophoric elements that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that derivatives of the oxadiazole and pyrazole moieties possess significant anticancer properties. For instance:
- Oxadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as inhibition of growth factors and enzymes involved in cancer proliferation .
- A study highlighted that compounds with a pyrazole scaffold demonstrated strong antiproliferative activity against cancer cell lines such as HCT-116 and MCF-7, with IC50 values lower than those of standard chemotherapeutics like Doxorubicin .
Antimicrobial Activity
The presence of the pyrazole and naphthyridine components in the compound suggests potential antimicrobial properties:
- Pyrazole derivatives have shown promising antibacterial and antifungal activities .
- The structure–activity relationship (SAR) studies indicate that specific substitutions on the pyrazole ring can enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Compounds containing oxadiazole rings have also been linked to anti-inflammatory activities. This is particularly relevant in the context of cancer therapies where inflammation plays a critical role in tumor progression .
Case Study 1: Anticancer Evaluation
A recent study synthesized various oxadiazole derivatives and tested their anticancer activities. The results showed that compounds with a similar structural framework to our target compound exhibited considerable cytotoxicity against multiple cancer cell lines, suggesting a potential pathway for further development in cancer therapeutics .
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 5.55 |
| Compound B | MCF-7 | 2.86 |
| Doxorubicin | MCF-7 | 4.17 |
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of pyrazole derivatives. The findings indicated that certain modifications to the pyrazole structure significantly enhanced activity against both bacterial and fungal strains, supporting the hypothesis that our compound may also exhibit similar properties .
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| A. niger | 64 |
Mechanistic Insights
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The oxadiazole moiety interacts with enzymes critical for cancer cell survival.
- Disruption of Nucleic Acid Synthesis : The naphthyridine component may interfere with DNA replication processes.
- Induction of Apoptosis : Evidence suggests that compounds within this class can trigger apoptotic pathways in malignant cells .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of naphthyridine have been shown to inhibit specific kinases involved in cancer progression. The compound under discussion may share these properties due to its structural similarities.
- A related study demonstrated that compounds with pyrazole and oxadiazole moieties possess antitumor activity by targeting metabolic pathways in cancer cells .
-
Antimicrobial Properties
- The presence of heterocyclic components like pyrazole and oxadiazole suggests potential antimicrobial activity. Research indicates that similar compounds can disrupt bacterial cell wall synthesis or inhibit bacterial enzymes, leading to effective antimicrobial action.
-
Neuroprotective Effects
- Some studies have suggested that naphthyridine derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This application is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored a series of naphthyridine derivatives and their effects on MET kinase activity, demonstrating that modifications to the structure can enhance potency against specific cancer types . The compound could be evaluated similarly to assess its efficacy against various cancer cell lines.
Case Study 2: Antimicrobial Testing
In a comparative study, various naphthyridine and pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to increased antibacterial activity . The compound's unique structure warrants investigation to determine its spectrum of antimicrobial efficacy.
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural Analogues of 1,8-Naphthyridine Derivatives
Core Modifications
- Compound 4 (): Structure: 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide with a triazole substituent. Key Differences: Replaces the oxadiazole-pyrazole moiety with a triazole ring.
Carboxamide and Substituent Variations
-
- Structure: 1-(3-Chloro-2-fluorobenzyl)-4-oxo-7-[4-(1,3-thiazol-2-yl)piperazin-1-yl]-1,8-naphthyridine-3-carboxylic acid.
- Key Differences: Carboxylic acid instead of carboxamide; piperazine-thiazole substituent.
- Implications: The carboxylic acid may limit oral bioavailability due to ionization at physiological pH, whereas the carboxamide in the target compound enhances metabolic stability .
- Compound 3a (): Structure: Pyrazole-carboxamide derivative with chloro and cyano groups. Key Differences: Lacks the 1,8-naphthyridine core but shares a carboxamide linkage strategy. Synthesis Note: Yields (~68%) and coupling reagents (EDCI/HOBt) align with methods applicable to the target compound’s synthesis .
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 1,8-naphthyridine derivatives like this compound?
- The synthesis typically involves multi-step reactions, including cyclocondensation, hydrazide formation, and heterocycle coupling. For example, hydrazide intermediates (e.g., 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrazide) are reacted with reagents like carbon disulfide in ethanol under basic conditions (KOH) to form oxadiazole or triazole rings . Key steps often require temperature control (e.g., ice-cooled or reflux conditions) and purification via recrystallization from ethanol or toluene .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Structural validation relies on spectroscopic methods:
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹ for oxo groups) .
- ¹H/¹³C NMR : Confirms substituent positions (e.g., ethyl/methyl protons at δ 1.2–2.3 ppm, aromatic protons in pyrazole/oxadiazole rings at δ 7.5–8.6 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESIMS m/z data) and fragmentation patterns .
Q. What are the critical parameters for optimizing reaction yields?
- Yield optimization depends on:
- Catalyst selection : NaN₃ in DMF for azide formation , or K₂CO₃ for alkylation reactions .
- Solvent polarity : Ethanol or THF for cyclization steps .
- Reaction duration : Extended stirring (e.g., 20 hours for triazole formation) improves conversion . Typical yields range from 35% to 82% for analogous compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
- Systematic structure-activity relationship (SAR) studies are essential. For example:
- Compare substituent effects (e.g., methyl vs. trifluoromethyl groups on pyrazole rings) on target binding .
- Use computational docking to predict binding affinities to enzymes like Pfmrk or Hedgehog pathways .
- Validate hypotheses via competitive binding assays (e.g., LC-MS-based target engagement studies) .
Q. What methodologies are recommended for analyzing reaction intermediates with unstable functional groups?
- In-situ monitoring : Use techniques like HPLC-MS to track transient intermediates (e.g., hydrazides or azide derivatives) .
- Low-temperature NMR : Capture spectra of unstable intermediates (e.g., sulfonamide or morpholine adducts) at –40°C to prevent degradation .
- Stabilizing agents : Add antioxidants (e.g., BHT) or inert atmosphere (N₂/Ar) during sensitive steps like thiol oxidation .
Q. How can researchers design analogs to improve aqueous solubility without compromising bioactivity?
- Strategies include :
- Introducing polar groups (e.g., morpholine or piperazine) to the oxadiazole or naphthyridine moieties .
- Employing prodrug approaches : Esterify carboxyl groups (e.g., ethyl ester derivatives) to enhance permeability, with enzymatic hydrolysis in vivo .
- Use co-solvency systems : Test DMSO/water mixtures (≤10% DMSO) for in vitro assays to maintain solubility .
Q. What experimental controls are critical for validating target-specific inhibition in cellular assays?
- Positive/Negative controls : Include known inhibitors (e.g., DPC602 for kinase assays) and inactive analogs (e.g., methyl-scrambled derivatives) .
- Off-target profiling : Screen against related enzymes (e.g., Pfmrk vs. CDK2) to assess selectivity .
- Dose-response curves : Generate IC₅₀ values in triplicate to confirm reproducibility .
Data Analysis & Interpretation
Q. How should researchers address discrepancies between computational docking predictions and experimental IC₅₀ values?
- Re-evaluate force field parameters (e.g., solvation models) in docking software to better mimic physiological conditions.
- Perform molecular dynamics simulations to assess binding pocket flexibility .
- Confirm binding modes via X-ray crystallography or NMR titration if feasible .
Q. What statistical methods are recommended for analyzing high-throughput screening (HTS) data of analogs?
- Apply Z-score normalization to account for plate-to-plate variability.
- Use hierarchical clustering to group compounds by activity profiles.
- Validate hits with dose-response validation (e.g., 10-point dilution series) and ANOVA to assess significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
